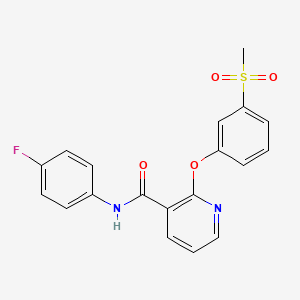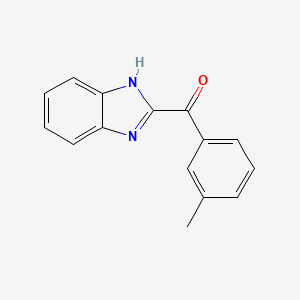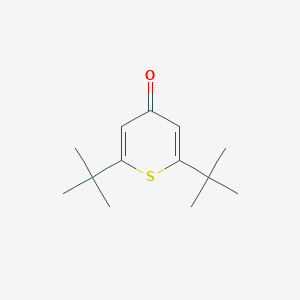![molecular formula C27H31N B14431871 8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline CAS No. 77939-38-9](/img/structure/B14431871.png)
8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions .
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . This method is known for its efficiency in producing quinoline derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce specific substituents onto the quinoline scaffold . These methods are scalable and can be adapted for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, such as hydroxyl, carbonyl, and halogen substituents
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar Compounds
Pendimethalin: A herbicide with a similar structural motif, used to control annual grasses and broadleaf weeds.
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core, used to treat and prevent malaria.
Uniqueness
8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline is unique due to its specific substituents and structural features, which confer distinct chemical and biological properties. Its diethyl and pentan-3-yl groups, along with the phenyl substituent, make it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Propriétés
| 77939-38-9 | |
Formule moléculaire |
C27H31N |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
8,8-diethyl-6-pentan-3-yl-7-phenylcyclopenta[g]quinoline |
InChI |
InChI=1S/C27H31N/c1-5-19(6-2)25-22-17-21-15-12-16-28-24(21)18-23(22)27(7-3,8-4)26(25)20-13-10-9-11-14-20/h9-19H,5-8H2,1-4H3 |
Clé InChI |
IRKWNYZFYXGGBU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=C(C(C2=C1C=C3C=CC=NC3=C2)(CC)CC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)







